3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
Description
3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a bicyclic amine featuring a fused cyclopentane-pyridine ring system. Its core structure, cyclopenta[b]pyridine, is a versatile scaffold in medicinal and materials chemistry due to its planar aromaticity and ability to undergo diverse functionalizations. The methyl group at position 3 enhances steric and electronic properties, making it a key intermediate in synthesizing bioactive molecules. The hydrochloride salt form (CAS 1187930-42-2) is widely used in life sciences, with applications ranging from pharmaceutical research to asymmetric catalysis .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine |
InChI |
InChI=1S/C9H12N2/c1-6-4-7-2-3-8(10)9(7)11-5-6/h4-5,8H,2-3,10H2,1H3 |
InChI Key |
CGPIASLJIJNHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CC2)N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically occurs under mild conditions with the use of a base such as triethylamine (Et3N). The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine can be scaled up using similar multicomponent reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of alkylating agents like benzyl chloride or 1,2-dibromoethane.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile .
Scientific Research Applications
3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase FGFR1, the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Variations and Core Modifications
Table 1: Structural and Functional Comparison of Cyclopenta[b]pyridine Derivatives
Key Insights :
- Electron-Donating vs. Withdrawing Groups: The methyl group (electron-donating) in the target compound contrasts with electron-withdrawing cyano groups in CAPD derivatives, leading to divergent applications (pharmaceutical vs. corrosion inhibition) .
- Stereochemistry : Enantiomers like the (R)- and (S)-forms exhibit distinct catalytic behaviors in asymmetric hydrogenation, highlighting the importance of chirality .
- Halogenation : Bromo-substituted derivatives serve as intermediates for Suzuki-Miyaura couplings, expanding synthetic utility .
Key Insights :
Spectroscopic and Physicochemical Properties
- NMR Profiles: The target compound’s analogs, such as L2, show distinct ¹H NMR signals for cyclopentane CH₂ groups (δ 2.87–3.09 ppm) and aromatic protons (δ 7.31–7.59 ppm) . Cyano groups in CAPD derivatives exhibit IR absorption at ~2204 cm⁻¹ .
- Solubility : The hydrochloride salt form of the target compound is water-soluble, critical for biological assays, whereas neutral analogs (e.g., CAPD derivatives) require organic solvents .
Pharmaceutical Relevance
- Enantiomers are critical in asymmetric catalysis; for example, (S)-136b achieved >99% ee in iridium-catalyzed hydrogenations .
Biological Activity
3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a heterocyclic compound notable for its unique fused ring system, which combines elements of cyclopentane and pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including effects on glucose metabolism and protein kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C9H12N2
- Molecular Weight : 148.20 g/mol
- IUPAC Name : 3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
- Structure :
Biological Activities
Research indicates that 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine exhibits a spectrum of biological activities. Key findings include:
- Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of specific protein kinases, such as FGFR1 (Fibroblast Growth Factor Receptor 1), which plays a critical role in cell proliferation and survival pathways.
- Glucose Metabolism : Studies suggest that this compound may influence glucose metabolism, indicating potential applications in metabolic disorders such as diabetes.
- Enzyme Interactions : Ongoing research is focused on understanding how this compound interacts with various enzymes and receptors involved in metabolic and signaling pathways. Its unique structure suggests specific binding affinities that could be leveraged for therapeutic purposes.
Comparative Analysis with Similar Compounds
The following table highlights the structural similarities and differences between 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | Lacks methyl group at the 3-position | More oxidized form |
| 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines | Contains sulfur instead of carbon | Different heteroatom influences properties |
| 3-Methyl-6,7-dihydro-pyrrolo[3,4-b]quinolin | Incorporates a different bicyclic structure | Potentially distinct biological activities |
The mechanism by which 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine exerts its biological effects involves interactions with specific molecular targets. For instance, as an FGFR1 inhibitor, it binds to the enzyme's active site, blocking phosphorylation events critical for downstream signaling pathways that promote cell growth and survival.
Case Studies
Recent studies have explored the pharmacological potential of this compound:
- In Vitro Studies : Research demonstrated that 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine showed significant inhibition of FGFR1 activity in cell lines, leading to reduced cell proliferation in cancer models.
- Metabolic Effects : In animal models, administration of the compound resulted in improved glucose tolerance and insulin sensitivity, suggesting its potential utility in treating type 2 diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
